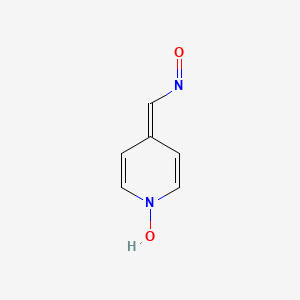
Isonicotinaldehyde oxime 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinaldehyde oxime 1-oxide is a chemical compound with the molecular formula C6H6N2O2. It is known for its unique structure, which includes a hydroxylamine group and a nitroso group. This compound is primarily used in research and development, particularly in the fields of chemistry and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of isonicotinaldehyde oxime 1-oxide typically involves the reaction of isonicotinaldehyde with hydroxylamine hydrochloride in a basic aqueous medium. The reaction conditions often require careful pH adjustment to ensure the formation of the oxime . Another method involves the use of microwave irradiation in dry media, which has been shown to produce oximes in excellent yields .
Industrial Production Methods: The use of microwave irradiation in dry media is particularly advantageous for industrial applications due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Isonicotinaldehyde oxime 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isonicotinaldehyde derivatives.
Aplicaciones Científicas De Investigación
Isonicotinaldehyde oxime 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of isonicotinaldehyde oxime 1-oxide involves its interaction with specific molecular targets. The compound’s oxime group can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial in counteracting the toxic effects of organophosphate poisoning . Additionally, the compound’s structure allows it to participate in various biochemical pathways, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar reactivating properties.
Methoxime: Known for its use in medicinal chemistry.
Uniqueness: Isonicotinaldehyde oxime 1-oxide is unique due to its specific structure, which includes both a hydroxylamine and a nitroso group. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a valuable compound in research and development .
Propiedades
Número CAS |
699-07-0 |
|---|---|
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
1-hydroxy-4-(nitrosomethylidene)pyridine |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-6-1-3-8(10)4-2-6/h1-5,10H |
Clave InChI |
XOTXPRUFDURHKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=CC1=CN=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
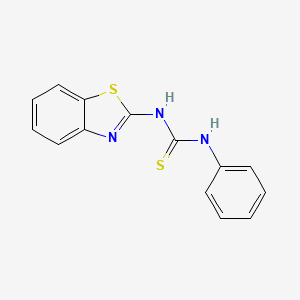
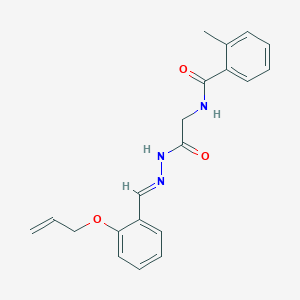
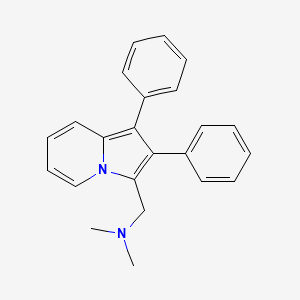
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)




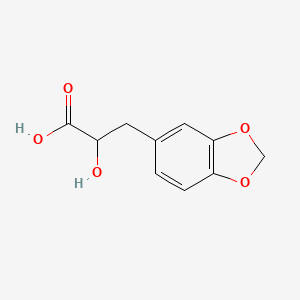

![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)
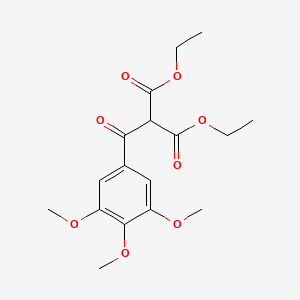
![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
